molecular formula C8H12O4 B13993857 Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester CAS No. 82415-38-1

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester

Cat. No.: B13993857
CAS No.: 82415-38-1
M. Wt: 172.18 g/mol
InChI Key: ICBBCTSZGFAHNS-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of an ethyl ester group and a hydroxy-oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ethyl ester.

Another method involves the hydroxycarbonylation of cyclopentene using palladium catalysts. This process involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid, which can then be esterified with ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Formation of cyclopentanol or cyclopentanediol.

    Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release cyclopentanecarboxylic acid and ethanol, which can then participate in various biochemical reactions. The hydroxy-oxo functional group allows for interactions with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but lacks the hydroxy group.

    Cyclopentanecarboxylic acid, ethyl ester: Lacks both the hydroxy and oxo groups.

    Cyclopentanone: Contains a ketone group but lacks the carboxylic acid and ester functionalities.

Uniqueness

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester is unique due to the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

82415-38-1

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 1-hydroxy-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-2-12-7(10)8(11)5-3-4-6(8)9/h11H,2-5H2,1H3

InChI Key

ICBBCTSZGFAHNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)O

Origin of Product

United States

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